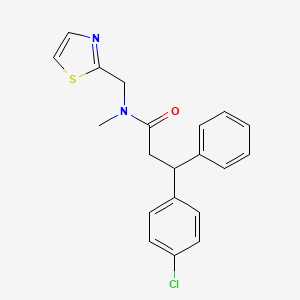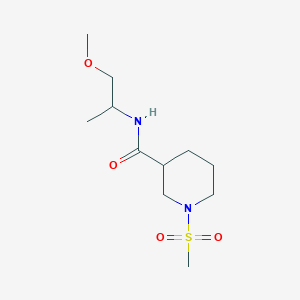
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide, commonly known as CTMP, is a synthetic compound that belongs to the class of thiazolylmethylphenylamides. CTMP has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
The exact mechanism of action of CTMP is not fully understood. However, studies have shown that CTMP acts as a potent inhibitor of the dopamine transporter (DAT). By inhibiting DAT, CTMP increases the levels of dopamine in the brain, which can lead to increased feelings of pleasure and reward. CTMP has also been shown to inhibit the reuptake of norepinephrine and serotonin, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMP are complex and varied. Studies have shown that CTMP can increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased feelings of pleasure and reward. Additionally, CTMP has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
Advantages and Limitations for Lab Experiments
One of the major advantages of CTMP is its ability to selectively target the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. CTMP is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one of the major limitations of CTMP is its potential for abuse and addiction, which can limit its use in certain research applications.
Future Directions
There are several future directions for the study of CTMP. One area of interest is the development of CTMP-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CTMP and its potential applications in drug addiction and withdrawal. Finally, the development of novel CTMP analogs with improved selectivity and efficacy could lead to the development of more effective drugs for a variety of applications.
Synthesis Methods
The synthesis of CTMP involves the condensation of 4-chloroacetophenone with thiosemicarbazide to form 4-chloro-2-(1,3-thiazol-2-yl)acetohydrazide. This intermediate is then reacted with N-methyl-N-phenylpropanamide in the presence of acetic anhydride to obtain CTMP. The synthesis of CTMP is relatively simple and can be achieved through a one-pot reaction.
Scientific Research Applications
CTMP has been extensively studied for its potential applications in various fields. In medicinal chemistry, CTMP has been identified as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. CTMP has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, CTMP has been identified as a potential drug candidate for the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-23(14-19-22-11-12-25-19)20(24)13-18(15-5-3-2-4-6-15)16-7-9-17(21)10-8-16/h2-12,18H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCLCLZKRXFTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CS1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6135434.png)
![2-ethyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6135437.png)
![ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6135440.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6135459.png)
![3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B6135462.png)
![2-(1H-indazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6135473.png)
![6-(ethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6135476.png)
![N,N-diallyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135483.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6135494.png)
![5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)
![1-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6135510.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![7-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6135528.png)